
Ethyl 4-ethyl-1H-pyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-ethyl-1H-pyrrole-2-carboxylate: is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This specific compound is characterized by an ethyl group attached to the fourth position of the pyrrole ring and an ethyl ester group at the second position. It is used in various chemical syntheses and has applications in pharmaceuticals and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Paal-Knorr Synthesis: This method involves the condensation of 2,5-dimethoxytetrahydrofuran with ethylamine in the presence of a catalytic amount of iron (III) chloride.
Electrocyclic Ring Closure: This one-pot synthesis involves the reaction of chalcones with glycine esters or amides, followed by an electrocyclic ring closure to form pyrrole intermediates.
Industrial Production Methods: Industrial production of ethyl 4-ethyl-1H-pyrrole-2-carboxylate typically involves large-scale application of the Paal-Knorr synthesis due to its simplicity and high yield. The reaction is carried out in batch reactors with continuous monitoring of reaction conditions to ensure optimal yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Ethyl 4-ethyl-1H-pyrrole-2-carboxylate can undergo oxidation reactions to form corresponding pyrrole-2-carboxylic acids.
Reduction: The compound can be reduced to form pyrrolidines under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is commonly used.
Substitution: Alkyl halides and sulfonyl chlorides are typical reagents for substitution reactions.
Major Products:
Oxidation: Pyrrole-2-carboxylic acids.
Reduction: Pyrrolidines.
Substitution: N-alkylpyrroles and N-sulfonylpyrroles.
Applications De Recherche Scientifique
Chemistry: : Ethyl 4-ethyl-1H-pyrrole-2-carboxylate is used as a building block in the synthesis of more complex heterocyclic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: : In biological research, this compound is used to study the interactions of pyrrole derivatives with biological macromolecules. It serves as a model compound for understanding the behavior of pyrrole-containing natural products.
Medicine: : this compound is investigated for its potential pharmacological properties. It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: : The compound finds applications in the production of dyes, pigments, and polymers. It is also used in the development of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of ethyl 4-ethyl-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. The pathways involved depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit or activate enzymes involved in disease pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 1H-pyrrole-2-carboxylate: This compound lacks the ethyl group at the fourth position, making it less sterically hindered and potentially more reactive in certain reactions.
Ethyl 4-methyl-1H-pyrrole-2-carboxylate: Similar to ethyl 4-ethyl-1H-pyrrole-2-carboxylate but with a methyl group instead of an ethyl group at the fourth position.
Uniqueness: : this compound is unique due to the presence of the ethyl group at the fourth position, which can influence its steric and electronic properties. This makes it a valuable compound for studying the effects of substituents on the reactivity and properties of pyrrole derivatives.
Propriétés
Formule moléculaire |
C9H13NO2 |
|---|---|
Poids moléculaire |
167.20 g/mol |
Nom IUPAC |
ethyl 4-ethyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C9H13NO2/c1-3-7-5-8(10-6-7)9(11)12-4-2/h5-6,10H,3-4H2,1-2H3 |
Clé InChI |
KCMJRZNTIGYBAW-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CNC(=C1)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B13677284.png)
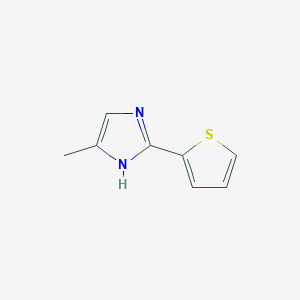

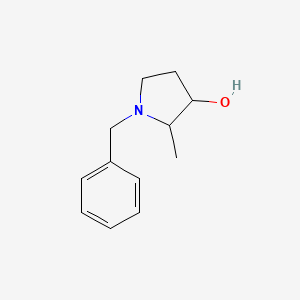
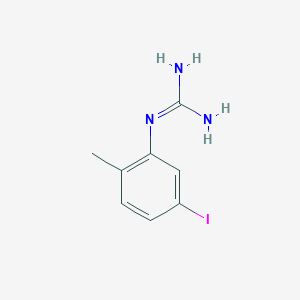
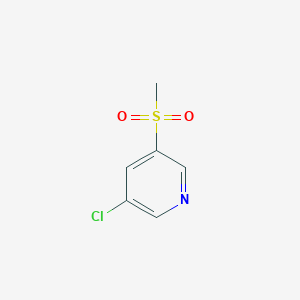
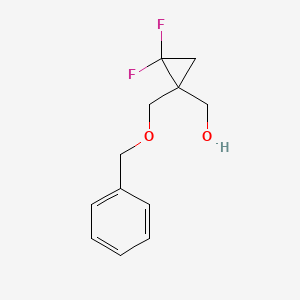
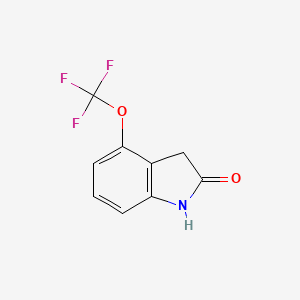
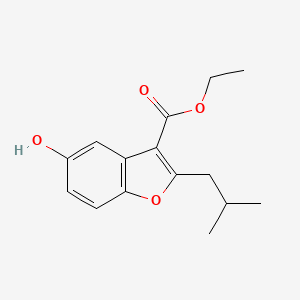
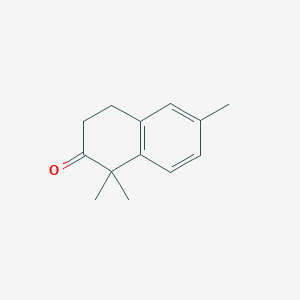
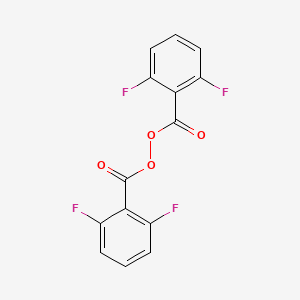
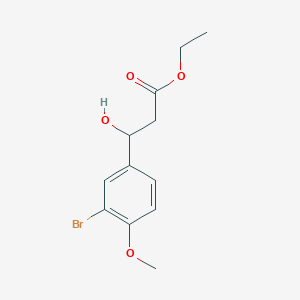
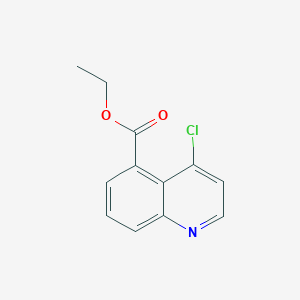
![2-(2,6-Difluorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13677362.png)
